Paroxetine hydrochloride
説明
Synthesis Analysis
Paroxetine hydrochloride synthesis has been explored through various methods, emphasizing the compound's complexity and the quest for efficient production processes. The synthesis involves multiple steps, including chiral separation, esterification, etherification, and hydrolysis, with total yields varying across different methods. For example, one method achieved a total yield of 41.2% starting from (±)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl piperidine (Xiu Wenhua & Wu Zhong-lian, 2006). Other synthesis approaches include asymmetric synthesis starting from 4-fluorobenzaldehyde (Marvin S. Yu et al., 2000), and a convenient synthesis method starting from 1-benzyl-4-piperidone (László Czibula et al., 2004).
Molecular Structure Analysis
The molecular structure of paroxetine hydrochloride is characterized by its trans-3,4-disubstituted piperidine compound, exhibiting crucial medicinal properties. Detailed structural analysis and methods of preparation, including pharmacokinetics, metabolism, and pharmacological effects, have been extensively documented, providing insights into its interaction mechanisms and efficacy (David Germann et al., 2013).
Chemical Reactions and Properties
Paroxetine hydrochloride's synthesis and the production of its metabolites involve complex chemical reactions, highlighting its dynamic nature and the importance of understanding its chemical properties for therapeutic applications. The synthesis of its major metabolites involves demethylenation to a catechol intermediate, followed by O-methylation (M. Segura et al., 2003).
Physical Properties Analysis
The study of paroxetine hydrochloride's physical properties, such as its hydration behavior and crystal forms, has revealed interesting aspects of its stability and interaction with water. For instance, paroxetine HCl was found to exist in anhydrous form and as a stable hemihydrate, with evidence suggesting that the anhydrous form is not anhydrate but rather a nonstoichiometric hydrate with unique characteristics (M. F. Pina et al., 2012).
Chemical Properties Analysis
The chemical properties of paroxetine hydrochloride, including its binding characteristics and inhibition profiles, contribute to its effectiveness as an antidepressant. Its selective inhibition of serotonin reuptake and interaction with the serotonin transporter complex are critical to its antidepressant activity (Estelle Habert et al., 1985).
科学的研究の応用
Paroxetine Hydrochloride is a potent antidepressant used for the treatment of Major Depressive Disorder (MDD), which is one of the main contributors to disability and suicide mortality globally . It belongs to the class of selective serotonin reuptake inhibitors .
- Scientific Field : Psychiatry and Pharmacology .
- Summary of the Application : Paroxetine Hydrochloride is primarily used in the treatment of MDD, anxiety disorders, and social phobias . It’s also used off-label in children and adolescents .
- Methods of Application : Paroxetine Hydrochloride is administered orally. The dosage and duration of treatment depend on the specific condition being treated and the patient’s response to the medication .
-
Posttraumatic Stress Disorder (PTSD)
- Field : Psychiatry
- Application : Paroxetine Hydrochloride is used in the treatment of PTSD .
- Method : It is administered orally, with dosage and duration of treatment depending on the specific condition and the patient’s response to the medication .
- Outcome : Treatment with Paroxetine Hydrochloride has been found to reduce the symptoms of PTSD .
-
Symptoms of Menopause
- Field : Gynecology
- Application : Paroxetine Hydrochloride is used to treat vasomotor symptoms (e.g., hot flashes, night sweats) in women undergoing menopausal transition .
- Method : It is administered orally, with dosage and duration of treatment depending on the specific condition and the patient’s response to the medication .
- Outcome : Treatment with Paroxetine Hydrochloride has been found to reduce the symptoms of menopause .
-
Veterinary Medicine
- Field : Veterinary Medicine
- Application : Paroxetine Hydrochloride is used in veterinary medicine, particularly in the treatment of canine aggression .
- Method : It is administered orally, with dosage and duration of treatment depending on the specific condition and the animal’s response to the medication .
- Outcome : Treatment with Paroxetine Hydrochloride has been found to reduce symptoms of aggression in canines .
-
Premature Ejaculation
- Field : Urology
- Application : Paroxetine Hydrochloride is used off-label for the treatment of premature ejaculation .
- Method : It is administered orally, with dosage and duration of treatment depending on the specific condition and the patient’s response to the medication .
- Outcome : Treatment with Paroxetine Hydrochloride has been found to delay ejaculation .
-
Irritable Bowel Syndrome (IBS)
- Field : Gastroenterology
- Application : Paroxetine Hydrochloride is used off-label for the treatment of IBS .
- Method : It is administered orally, with dosage and duration of treatment depending on the specific condition and the patient’s response to the medication .
- Outcome : Treatment with Paroxetine Hydrochloride has been found to reduce the symptoms of IBS .
Safety And Hazards
Paroxetine may cause side effects such as drowsiness, dry mouth, loss of appetite, sweating, trouble sleeping, and sexual dysfunction . Serious side effects may include suicidal thoughts in those under the age of 25, serotonin syndrome, and mania . It is recommended not to use paroxetine within 14 days before or 14 days after you have used an MAO inhibitor .
特性
IUPAC Name |
(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO3.ClH/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;/h1-6,9,14,17,21H,7-8,10-12H2;1H/t14-,17-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GELRVIPPMNMYGS-RVXRQPKJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
61869-08-7 (Parent) | |
Record name | Paroxetine hydrochloride [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078246498 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50228914 | |
Record name | Paroxetine hydrochloride [USP] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50228914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Paroxetine hydrochloride | |
CAS RN |
78246-49-8, 130855-16-2, 110429-35-1 | |
Record name | Paroxetine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78246-49-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Paroxetine hydrochloride [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078246498 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Paroxetine hydrochloride, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130855162 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Paroxetine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758654 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Paroxetine hydrochloride [USP] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50228914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Piperidine, 3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-, hydrochloride, hydrate (2:2:1), (3S,4R) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.272 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Piperidine, 3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-, hydrochloride (1:1), (3S,4R) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.115 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PAROXETINE HYDROCHLORIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I3T11UD2S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PAROXETINE HYDROCHLORIDE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V22ESA4MA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。